
6,7-Dihydroxy-2,3-dihydrobenzofuran
Overview
Description
6,7-Dihydroxy-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. The presence of hydroxyl groups at the 6 and 7 positions of the benzofuran ring imparts unique chemical and biological properties to this compound. It is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-2,3-dihydrobenzofuran typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as catechol (1,2-dihydroxybenzene).
Cyclization: The precursor undergoes cyclization to form the benzofuran ring. This can be achieved through various methods, including
Hydroxylation: Introduction of hydroxyl groups at the 6 and 7 positions can be accomplished through selective hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of this compound-1,4-quinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6,7-Dihydroxy-2,3-dihydrobenzofuran is C8H8O3, with a molecular weight of 152.15 g/mol. The compound features a benzofuran core with hydroxyl groups at the 6 and 7 positions, which contribute to its reactivity and interaction with biological systems. The presence of these functional groups enhances its solubility and potential for forming hydrogen bonds, making it a candidate for various applications.
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Properties
Studies have demonstrated that derivatives of dihydrobenzofuran possess anti-inflammatory effects. For instance, the compound has been evaluated in cell culture systems for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Pharmacological Studies
Pharmacological investigations have revealed that related benzofuran compounds can act as diuretics and antihypertensive agents. These compounds help manage fluid retention and electrolyte imbalances in patients with hypertension . The therapeutic potential of this compound in this context remains an area for further exploration.
Synthetic Methodologies
Synthesis of Dihydrobenzofuran Derivatives
Recent advancements in synthetic chemistry have highlighted the utility of this compound as a precursor for synthesizing more complex molecules. Transition metal-catalyzed reactions have been developed to create polysubstituted derivatives with high yields and selectivity . These methodologies include asymmetric C–H functionalization techniques that allow for the formation of diverse stereoisomers.
Total Synthesis of Natural Products
The compound serves as a key building block in the total synthesis of various natural products containing benzofuran rings. Its structural properties facilitate the construction of complex molecular architectures that are relevant in drug discovery .
Biotechnological Applications
Plant Cell Culture Production
Recent studies have explored the production of 2,3-dihydrobenzofuran compounds through plant cell cultures. For example, Ageratina pichinchensis has been cultured in bioreactors to enhance the yield of bioactive compounds like this compound. This biotechnological approach allows for sustainable production methods that could replace traditional extraction from plants .
Case Studies
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-2,3-dihydrobenzofuran involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
Signal Transduction: It can modulate signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
6,7-Dihydroxy-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:
6-Hydroxy-2,3-dihydrobenzofuran: Lacks one hydroxyl group, which may affect its reactivity and biological activity.
7-Hydroxy-2,3-dihydrobenzofuran: Similar to the above, with only one hydroxyl group.
2,3-Dihydrobenzofuran: Lacks both hydroxyl groups, significantly altering its chemical properties and applications.
The presence of two hydroxyl groups in this compound makes it unique, providing enhanced reactivity and potential biological activities compared to its analogs.
Biological Activity
6,7-Dihydroxy-2,3-dihydrobenzofuran (C8H8O3) is an organic compound belonging to the benzofuran class, notable for its unique structural features and significant biological activities. This compound possesses two hydroxyl groups at positions 6 and 7, which enhance its reactivity and solubility, making it a subject of interest in various pharmacological studies.
Chemical Structure and Properties
The molecular structure of this compound includes a fused aromatic and heterocyclic ring system, contributing to its diverse chemical behavior. The presence of hydroxyl groups allows for participation in oxidation and reduction reactions, as well as potential interactions with biological targets.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals and protects cellular components from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.
2. Neuroprotective Effects
Studies have shown that this compound has neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation in neuronal cells suggests a mechanism that could mitigate conditions like Alzheimer's disease.
3. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in contexts where chronic inflammation contributes to disease progression.
4. Antimicrobial Properties
Preliminary investigations have suggested that this compound may possess antimicrobial activity against various pathogens. This aspect opens avenues for exploring its use in treating infections.
Research Findings
Several studies have focused on the biological activity of this compound:
- Antioxidant Studies : A study highlighted the compound's capacity to increase cell viability and reduce oxidative stress markers in vitro.
- Neuroprotection : Research demonstrated that treatment with this compound resulted in decreased neuronal apoptosis in models of neurodegeneration.
- Anti-inflammatory Mechanisms : In vitro assays indicated that the compound could inhibit the production of inflammatory mediators in activated macrophages .
Comparative Analysis
To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Hydroxybenzofuran | Hydroxyl group at position 2 | Antioxidant properties |
5-Hydroxy-2-benzofuran | Hydroxyl group at position 5 | Antimicrobial activity |
6-Methoxy-2-benzofuran | Methoxy group at position 6 | Anti-inflammatory effects |
This compound | Hydroxyl groups at positions 6 and 7 | Neuroprotective and antioxidant effects |
The presence of multiple hydroxyl groups in this compound enhances its biological activities compared to its analogs.
Case Studies
- Neuroprotective Study : A controlled experiment involving neuronal cell lines treated with varying concentrations of the compound showed a dose-dependent increase in cell survival rates under oxidative stress conditions.
- Antioxidant Efficacy : In an animal model of oxidative stress-induced injury, administration of this compound led to significant reductions in malondialdehyde levels (a marker of lipid peroxidation) compared to untreated controls .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,9-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVTADDYREVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607370 | |
Record name | 2,3-Dihydro-1-benzofuran-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42484-95-7 | |
Record name | 2,3-Dihydro-1-benzofuran-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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